Cas no 72146-89-5 (5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a chloromethyl group and a fluorophenyl substituent on a 1,2,4-oxadiazole core. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for further functionalization. The chloromethyl group enables nucleophilic substitution reactions, while the fluorophenyl moiety enhances stability and influences electronic properties. Its oxadiazole scaffold is valued for bioisosteric applications, often contributing to improved metabolic stability in drug design. The compound’s well-defined reactivity profile makes it a practical choice for constructing complex molecules in medicinal chemistry and material science research. Proper handling is advised due to its potential lability under reactive conditions.
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole structure
72146-89-5 structure
Product Name:5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
CAS No:72146-89-5
MF:C9H6ClFN2O
MW:212.608144283295
CID:575496
PubChem ID:146170451
Update Time:2025-06-13

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • Ficoll 70
    • FICOLL TYPE 70
    • Poly(sucrose-co-epichlorhydrin)
    • 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
    • 5-Chloromethyl-3-(4-fluoro-phenyl)-[1,2,4]oxadiazole
    • 5-chloromethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
    • 5-chloromethyl-3-(4-fluorophenyl)-1,2,4-oxadiazole
    • 3-(4-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
    • 8688AE
    • KM1451
    • SBB054947
    • STL353112
    • AB23757
    • AM804280
    • AB0001540
    • BB 0242355
    • 5-Chloromethyl-3-(4-fluoro-p
    • 72146-89-5
    • 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
    • MDL: MFCD00131071
    • Inchi: 1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
    • InChI Key: LMZZSCWNPOUYES-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C2C=CC(=CC=2)F)=NO1

Computed Properties

  • Exact Mass: 434.1191040g/mol
  • Monoisotopic Mass: 434.1191040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Solubility: H2O: 0.1 g/mL, clear to slightly hazy

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:3

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Introduction to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 72146-89-5)

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 72146-89-5, has garnered considerable attention due to its potential applications in various scientific domains. The presence of both chloromethyl and fluorophenyl substituents in its molecular structure imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules.

The 1,2,4-oxadiazole core of this compound is a heterocyclic ring system that is widely recognized for its versatility in medicinal chemistry. Oxadiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of atoms in the 1,2,4-oxadiazole ring contributes to its stability and reactivity, which are crucial factors in drug design and development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has emerged as a promising candidate in this context. Its structural features allow for selective interactions with biological targets, which is essential for achieving the desired therapeutic outcomes. The chloromethyl group provides a reactive site for further functionalization, enabling the attachment of various pharmacophores that can enhance drug potency and selectivity.

The role of fluorine atoms in pharmaceutical compounds cannot be overstated. The presence of a fluorophenyl group in 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole contributes to its metabolic stability and binding affinity. Fluorinated aromatic rings are known to improve drug bioavailability and prolong half-life by resisting enzymatic degradation. This property makes the compound particularly interesting for the development of long-acting medications.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of small molecules with biological targets with unprecedented accuracy. Molecular docking studies have shown that 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole exhibits strong binding affinity to several key enzymes and receptors involved in disease pathways. These findings suggest that the compound could be a lead molecule for the development of new drugs targeting conditions such as cancer and inflammatory diseases.

The synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloromethyl group necessitates careful handling to prevent unwanted side reactions. However, modern synthetic techniques have significantly improved the efficiency and yield of these processes. Continuous flow chemistry, for instance, has been employed to produce this compound in a more sustainable and scalable manner.

The potential applications of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in agrochemicals and material science as well. Researchers are exploring its potential as a precursor for developing novel pesticides and specialty chemicals that offer enhanced performance and environmental compatibility.

In conclusion, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 72146-89-5) is a multifaceted compound with significant potential in various scientific fields. Its structural features enable it to interact selectively with biological targets, making it a valuable tool for drug discovery and development. The ongoing research into this compound highlights its importance as a building block for future therapeutic agents and industrial applications.

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